L-Prolylglycyl-L-isoleucine

Description

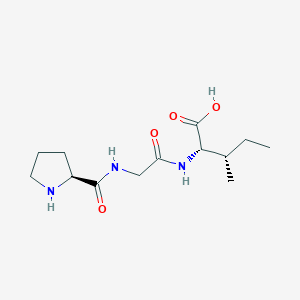

Structure

3D Structure

Properties

CAS No. |

82793-79-1 |

|---|---|

Molecular Formula |

C13H23N3O4 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C13H23N3O4/c1-3-8(2)11(13(19)20)16-10(17)7-15-12(18)9-5-4-6-14-9/h8-9,11,14H,3-7H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t8-,9-,11-/m0/s1 |

InChI Key |

FEPSEIDIPBMIOS-QXEWZRGKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of L Prolylglycyl L Isoleucine

Analytical Purification and Isolation Techniques for Synthetic L-Prolylglycyl-L-isoleucine

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with byproducts such as truncated or deletion sequences. Therefore, a robust purification step is essential to isolate L-Prolylglycyl-L-isoleucine to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purification and analysis of synthetic peptides. nih.gov The most common mode for peptide purification is Reversed-Phase HPLC (RP-HPLC). nih.gov

In RP-HPLC, the separation is based on the hydrophobicity of the molecules. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) gel functionalized with C18 alkyl chains). A gradient of a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then passed through the column. nih.gov Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. nih.gov

The separation mechanism works as follows:

Initially, at a high concentration of the aqueous solvent, the hydrophobic L-Prolylglycyl-L-isoleucine peptide binds to the non-polar stationary phase.

As the concentration of the organic solvent (acetonitrile) in the mobile phase is gradually increased, the mobile phase becomes more non-polar.

This increased non-polarity competes with the stationary phase for binding to the peptide, eventually causing the peptide to elute from the column.

More hydrophobic peptides are retained longer on the column and elute at higher organic solvent concentrations. By collecting the fractions that elute at the retention time corresponding to L-Prolylglycyl-L-isoleucine, the pure peptide can be isolated. The purity of the collected fractions is then typically confirmed by analytical HPLC and mass spectrometry.

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm particle size | Non-polar stationary phase for hydrophobic interaction |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for elution |

| Gradient | 5% to 60% B over 30 min | Gradually increases mobile phase hydrophobicity to elute peptides |

| Flow Rate | 1.0 mL/min (analytical) | Controls the speed of separation |

| Detection | UV at 214/280 nm | Detects the peptide bond and aromatic residues (if any) |

Spectroscopic Verification of Synthetic Purity

Following the synthesis of L-Prolylglycyl-L-isoleucine, rigorous spectroscopic analysis is essential to confirm its chemical identity and assess its purity. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry provides the most direct confirmation of the successful synthesis by verifying the molecular weight of the tripeptide. The expected monoisotopic mass of L-Prolylglycyl-L-isoleucine (C₁₃H₂₃N₃O₄) can be calculated and compared against the experimental value obtained, typically from an electrospray ionization (ESI) source. Fragmentation analysis, such as tandem MS (MS/MS), can further validate the amino acid sequence by identifying characteristic daughter ions corresponding to the cleavage of peptide bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR techniques are invaluable for elucidating the precise molecular structure and confirming stereochemistry. nih.gov The ¹H NMR spectrum will display distinct signals for each non-exchangeable proton in the molecule, with characteristic chemical shifts for the α-protons of each amino acid residue and the side-chain protons of proline and isoleucine. The complexity of the spectra, particularly the overlapping signals in the aliphatic region, often necessitates 2D NMR for unambiguous assignment. acs.org The purity of the sample can be assessed by the absence of signals corresponding to residual solvents, protecting groups, or other synthetic impurities.

Infrared (IR) Spectroscopy: While less detailed than NMR or MS, Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of key functional groups. acs.org Characteristic absorption bands for the amide bonds (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹) and the carboxylic acid O-H and C=O stretches would be expected, confirming the peptide backbone structure. nih.govacs.org

Interactive Table 1: Predicted Spectroscopic Data for L-Prolylglycyl-L-isoleucine Note: Exact values can vary based on solvent and experimental conditions.

| Analysis Type | Parameter | Expected Observation |

| Mass Spectrometry | Molecular Formula | C₁₃H₂₃N₃O₄ |

| Monoisotopic Mass | 285.1688 g/mol | |

| ESI-MS ([M+H]⁺) | m/z 286.1761 | |

| ¹H NMR | Proline (Pro) | Complex multiplet signals for α, β, γ, δ protons (~1.9-4.4 ppm) |

| Glycine (B1666218) (Gly) | Singlet or AB quartet for α-protons (~3.8-4.0 ppm) | |

| Isoleucine (Ile) | Doublet for α-proton, multiplet for β-proton, doublet and triplet for γ/δ methyls (~0.9-4.2 ppm) | |

| ¹³C NMR | Carbonyl Carbons | Signals in the ~170-175 ppm region |

| α-Carbons | Signals in the ~50-60 ppm region | |

| Side Chain Carbons | Aliphatic signals in the ~10-70 ppm region | |

| FTIR | Amide I Band | ~1650 cm⁻¹ (C=O stretch) |

| Amide II Band | ~1550 cm⁻¹ (N-H bend and C-N stretch) | |

| O-H Stretch | Broad signal ~2500-3300 cm⁻¹ (Carboxylic acid) |

Chemical Modifications and Analog Design

The design of L-Prolylglycyl-L-isoleucine analogues involves strategic chemical modifications to alter its physicochemical properties, conformation, and metabolic stability. These modifications typically target either the amino acid side chains or the peptide backbone itself.

Strategies for Amino Acid Residue Substitution

Replacing one or more of the constituent amino acids is a primary strategy for creating peptide analogues. nih.gov The choice of substitution depends on the desired outcome, such as enhancing stability, altering hydrophobicity, or introducing new functionalities.

Proline Substitution: The proline residue imparts a unique conformational rigidity to the peptide chain. It can be substituted with other cyclic amino acids, such as hydroxyproline (B1673980), to introduce hydrogen bonding capabilities or with non-natural proline derivatives to further constrain the backbone torsion angles. nih.gov A "proline editing" approach allows for the postsynthetic modification of an incorporated hydroxyproline residue into a wide array of functionalized prolines. nih.gov

Glycine Substitution: As the simplest amino acid with only a hydrogen atom for a side chain, glycine provides maximal conformational flexibility. Replacing it with L-alanine introduces minimal steric bulk while reducing flexibility. Substitution with a D-amino acid (e.g., D-alanine) at this position can dramatically increase resistance to enzymatic degradation by proteases. nih.govoup.com

Exploration of Backbone Modifications

Altering the chemical structure of the peptide backbone itself is a powerful method for designing analogues with enhanced stability and novel properties. rsc.orgnih.gov These modifications often aim to mimic the native peptide structure while being resistant to cleavage by endogenous proteases. nih.gov

Common backbone modifications include:

N-methylation: The introduction of a methyl group on the nitrogen atom of a peptide bond (N-methylation) can protect against enzymatic degradation and restrict conformational freedom, which can be beneficial for locking in a bioactive conformation. bachem.com

Incorporation of β- or γ-Amino Acids: Extending the peptide backbone by incorporating β- or γ-amino acids creates analogues with different folding propensities and significantly enhanced stability against proteases that specifically recognize α-amino acid linkages. nih.gov

Biochemical Pathways and Metabolism of L Prolylglycyl L Isoleucine and Its Constituents

Enzymatic Formation and Cleavage Mechanisms

The existence of L-Prolylglycyl-L-isoleucine as a free tripeptide is transient, governed by the balance of its formation from protein degradation and its cleavage into smaller components.

The formation of L-Prolylglycyl-L-isoleucine is not a direct biosynthetic event but rather a result of the systematic breakdown of proteins. wikipedia.org This process, known as proteolysis, is carried out by a diverse group of enzymes called proteases or peptidases. nih.gov In biological systems, protein degradation is essential for recycling amino acids and removing damaged or unnecessary proteins. wikipedia.org

The initial breakdown of large proteins is typically performed by endopeptidases, which cleave internal peptide bonds, generating smaller polypeptide fragments. nih.gov These fragments are then further processed by other peptidases. Tripeptides like L-Prolylglycyl-L-isoleucine can be generated as intermediate products during this cascade. The final steps of protein degradation involve exopeptidases, which cleave amino acids from the ends of peptides, and di- and tripeptidases that break down the smallest peptide fragments. wikipedia.orgnih.gov

The degradation of tripeptides themselves is a crucial step for the absorption and utilization of amino acids. In the context of digestion, for instance, proteins are broken down into amino acids and small peptides, which are then absorbed by intestinal cells. wikipedia.org Within these cells, any remaining di- and tripeptides are typically hydrolyzed into free amino acids before entering the bloodstream. wikipedia.org

| Degradation Stage | Enzyme Class | Function |

| Initial Protein Breakdown | Endopeptidases | Cleave internal peptide bonds of large proteins to produce smaller polypeptides. |

| Polypeptide Fragmentation | Various Peptidases | Further break down polypeptides into smaller peptides, including tripeptides. |

| Final Hydrolysis | Exopeptidases, Dipeptidases, Tripeptidases | Cleave terminal amino acids and break down di- and tripeptides into free amino acids. |

The unique structure of L-Prolylglycyl-L-isoleucine, particularly the presence of a proline residue, influences which enzymes are involved in its cleavage. Proline's rigid ring structure can be a hindrance to many standard peptidases. nih.gov However, a specific class of enzymes known as prolyl oligopeptidases (POPs) or prolyl endopeptidases (PEPs) are specialized to cleave peptide bonds at the carboxyl side of proline residues. nih.govtandfonline.com Therefore, a POP could potentially cleave a larger polypeptide to release a fragment starting with Glycyl-L-isoleucine, or act on L-Prolylglycyl-L-isoleucine itself, though their primary action is on larger peptides. tandfonline.com

More likely, the cleavage of the Pro-Gly bond would be carried out by a prolyl aminopeptidase, which specifically removes N-terminal proline residues. Aminopeptidases are exopeptidases that hydrolyze the peptide bond at the N-terminus of a peptide. Additionally, general tripeptidases can hydrolyze the peptide bonds within L-Prolylglycyl-L-isoleucine to release its constituent amino acids.

The specificity of various peptidases is a key factor in the metabolic fate of such tripeptides. For instance, some prolyl oligopeptidases exhibit unusual substrate specificity, influenced by the structure of the entire peptide, not just the amino acids at the cleavage site. nih.govacs.org

| Enzyme Class | Potential Action on L-Prolylglycyl-L-isoleucine or its Precursors |

| Prolyl Oligopeptidases (POPs) | Cleavage of a larger peptide after the proline residue to potentially form the tripeptide. nih.govtandfonline.com |

| Prolyl Aminopeptidases | Cleavage of the N-terminal L-proline from the tripeptide. |

| General Tripeptidases | Hydrolysis of the peptide bonds within the tripeptide to release L-proline, L-glycine, and L-isoleucine. |

| Amidohydrolases | A broad class of enzymes that could potentially be involved in the hydrolysis of the peptide's amide bonds. |

Biosynthesis of Constituent L-Isoleucine in Prokaryotic and Eukaryotic Systems

L-isoleucine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.org In contrast, prokaryotes and plants are capable of synthesizing L-isoleucine through a well-defined pathway. wikipedia.org

The biosynthesis of L-isoleucine begins with the amino acid L-threonine. nih.gov In both prokaryotes and eukaryotes that can synthesize it, the pathway is largely conserved. The initial and committed step is the conversion of L-threonine to α-ketobutyrate. wikipedia.org This reaction is a deamination and dehydration of L-threonine.

In some organisms, alternative pathways for α-ketobutyrate production exist, highlighting the metabolic flexibility of microorganisms. nih.govelifesciences.org For instance, some bacteria can produce it from the metabolism of O-succinyl-L-homoserine. elifesciences.org

The conversion of L-threonine to L-isoleucine involves a series of enzymatic reactions:

Threonine Dehydratase (Threonine Deaminase): This enzyme catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia. wikipedia.org This is a key regulatory point in the pathway and is often subject to feedback inhibition by the end product, L-isoleucine. nih.govnih.gov In some organisms, the activity of this enzyme can be allosterically activated by L-valine, another branched-chain amino acid. wikipedia.org

Acetohydroxy Acid Synthase (AHAS): This enzyme condenses α-ketobutyrate with a molecule of pyruvate to form α-aceto-α-hydroxybutyrate. This enzyme is also involved in the biosynthesis of L-valine and L-leucine.

Acetohydroxy Acid Isomeroreductase: This enzyme catalyzes the simultaneous isomerization and reduction of α-aceto-α-hydroxybutyrate to form α,β-dihydroxy-β-methylvalerate.

Dihydroxyacid Dehydratase: This enzyme removes a molecule of water from α,β-dihydroxy-β-methylvalerate to yield α-keto-β-methylvalerate.

Branched-Chain Aminotransferase (BCAT): In the final step, this enzyme transfers an amino group from an amino donor, typically glutamate, to α-keto-β-methylvalerate, forming L-isoleucine and α-ketoglutarate. nih.govnih.gov BCATs are reversible enzymes and also play a role in the catabolism of branched-chain amino acids. nih.govwikipedia.org

| Enzyme | Substrate(s) | Product(s) |

| Threonine Dehydratase | L-Threonine | α-Ketobutyrate, Ammonia |

| Acetohydroxy Acid Synthase | α-Ketobutyrate, Pyruvate | α-Aceto-α-hydroxybutyrate |

| Acetohydroxy Acid Isomeroreductase | α-Aceto-α-hydroxybutyrate | α,β-Dihydroxy-β-methylvalerate |

| Dihydroxyacid Dehydratase | α,β-Dihydroxy-β-methylvalerate | α-Keto-β-methylvalerate |

| Branched-Chain Aminotransferase | α-Keto-β-methylvalerate, Glutamate | L-Isoleucine, α-Ketoglutarate |

Catabolism of Constituent L-Isoleucine

The breakdown of L-isoleucine is a significant process in energy metabolism, as it is both a glucogenic and a ketogenic amino acid. wikipedia.org This means its carbon skeleton can be converted into precursors for both glucose and ketone body synthesis. The catabolic pathway of L-isoleucine primarily occurs in the mitochondria of various tissues.

The initial step in L-isoleucine catabolism is its transamination by a branched-chain aminotransferase (BCAT) to form α-keto-β-methylvalerate. nih.gov This is the reverse of the final step in its biosynthesis.

Following transamination, α-keto-β-methylvalerate undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This reaction yields α-methylbutyryl-CoA.

The subsequent steps involve a series of reactions analogous to the β-oxidation of fatty acids:

Dehydrogenation: α-methylbutyryl-CoA is dehydrogenated to form tiglyl-CoA.

Hydration: Tiglyl-CoA is hydrated to form α-methyl-β-hydroxybutyryl-CoA.

Dehydrogenation: α-methyl-β-hydroxybutyryl-CoA is dehydrogenated to α-methylacetoacetyl-CoA.

Thiolysis: α-methylacetoacetyl-CoA is cleaved by coenzyme A to yield acetyl-CoA and propionyl-CoA . nih.govbiologydiscussion.com

The acetyl-CoA can enter the citric acid cycle for energy production or be used for the synthesis of fatty acids or ketone bodies. wikipedia.org The propionyl-CoA is converted to succinyl-CoA, an intermediate of the citric acid cycle, making L-isoleucine glucogenic. wikipedia.org

| Catabolic Step | Enzyme/Complex | Key Product(s) |

| Transamination | Branched-Chain Aminotransferase (BCAT) | α-Keto-β-methylvalerate |

| Oxidative Decarboxylation | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | α-Methylbutyryl-CoA |

| Dehydrogenation | Acyl-CoA Dehydrogenase | Tiglyl-CoA |

| Hydration | Enoyl-CoA Hydratase | α-Methyl-β-hydroxybutyryl-CoA |

| Dehydrogenation | Hydroxyacyl-CoA Dehydrogenase | α-Methylacetoacetyl-CoA |

| Thiolysis | Thiolase | Acetyl-CoA, Propionyl-CoA |

Pathways to Glucogenic and Ketogenic Intermediates (e.g., Propionyl-CoA, Acetyl-CoA)

L-isoleucine is unique in that its breakdown yields both glucogenic and ketogenic precursors, specifically propionyl-CoA and acetyl-CoA. nyu.eduyoutube.comresearchgate.netfigshare.comnih.gov The carbon skeleton of isoleucine is catabolized in a multi-step process that ultimately cleaves it into these two key metabolic intermediates.

The catabolic pathway begins with the removal of the amino group and proceeds through a series of oxidative steps. The final step of this pathway is a thiolytic cleavage that releases acetyl-CoA and propionyl-CoA. biologydiscussion.com

Acetyl-CoA , a two-carbon molecule, is a ketogenic intermediate. It can enter the citric acid cycle to be oxidized for energy or be used in the synthesis of ketone bodies and fatty acids. nyu.eduyoutube.com

Propionyl-CoA , a three-carbon molecule, is a glucogenic intermediate. It is converted into succinyl-CoA, which is an intermediate of the citric acid cycle and can be used for the net synthesis of glucose through gluconeogenesis. nyu.eduyoutube.com

The conversion of propionyl-CoA to succinyl-CoA is a critical pathway that involves three enzymatic reactions:

Propionyl-CoA Carboxylase , a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. wikipathways.orgnih.govresearchgate.netmedlink.com

Methylmalonyl-CoA Epimerase then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA. wikipathways.orgnih.gov

Methylmalonyl-CoA Mutase , which requires vitamin B12 as a cofactor, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA. wikipathways.orgnih.govresearchgate.netmedlink.com

This pathway highlights the dual metabolic potential of isoleucine, contributing to both energy production and glucose homeostasis.

Role of Branched-Chain Amino Acid Catabolic Enzymes

The breakdown of isoleucine is facilitated by a series of enzymes, some of which are common to the catabolism of all three branched-chain amino acids (leucine, isoleucine, and valine).

The initial steps are catalyzed by two key enzymes:

Branched-chain aminotransferase (BCAT) : This enzyme initiates the catabolism of isoleucine by transferring its amino group to α-ketoglutarate, producing glutamate and the corresponding α-keto acid, α-keto-β-methylvalerate. nih.gov

Branched-chain α-keto acid dehydrogenase (BCKD) complex : This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of the α-keto acids produced by BCAT. nih.govwikipedia.orgfiveable.megosset.ai This is a critical regulatory step in BCAA catabolism. fiveable.menih.gov The BCKD complex converts α-keto-β-methylvalerate into α-methylbutyryl-CoA. nih.gov

Following the action of the BCKD complex, a series of specific enzymes catalyze the subsequent steps in the degradation of the isoleucine carbon skeleton, leading to the formation of acetyl-CoA and propionyl-CoA. These enzymes are part of a pathway that resembles the β-oxidation of fatty acids. qiagen.com

The table below summarizes the key enzymes in the catabolism of L-isoleucine to propionyl-CoA and acetyl-CoA.

| Enzyme | Substrate | Product | Metabolic Significance |

| Branched-chain aminotransferase (BCAT) | L-isoleucine | α-keto-β-methylvalerate | Reversible transamination, initiating BCAA catabolism. nih.gov |

| Branched-chain α-keto acid dehydrogenase (BCKD) complex | α-keto-β-methylvalerate | α-methylbutyryl-CoA | Irreversible oxidative decarboxylation, a key regulatory point. wikipedia.orgfiveable.megosset.ai |

| Propionyl-CoA Carboxylase | Propionyl-CoA | D-methylmalonyl-CoA | Biotin-dependent carboxylation in the pathway to succinyl-CoA. wikipathways.orgnih.govresearchgate.net |

| Methylmalonyl-CoA Epimerase | D-methylmalonyl-CoA | L-methylmalonyl-CoA | Stereoisomerization of methylmalonyl-CoA. wikipathways.orgnih.gov |

| Methylmalonyl-CoA Mutase | L-methylmalonyl-CoA | Succinyl-CoA | Vitamin B12-dependent rearrangement to a TCA cycle intermediate. wikipathways.orgnih.govresearchgate.net |

Deficiencies in these enzymes can lead to serious metabolic disorders, such as Maple Syrup Urine Disease, which results from a defective BCKD complex. wikipedia.orggosset.ai This underscores the importance of these enzymatic pathways in maintaining metabolic health.

Molecular Interactions and Mechanisms of Action of L Prolylglycyl L Isoleucine

Protein-Peptide and Peptide-Enzyme Interactions

The interaction of L-Prolylglycyl-L-isoleucine with proteins, particularly enzymes, is fundamental to its biological activity. These interactions are governed by the peptide's primary sequence and three-dimensional structure.

Substrate Specificity Analysis of L-Prolylglycyl-L-isoleucine with Known Proteases

Proteases exhibit specificity by recognizing and cleaving particular amino acid sequences. This recognition occurs at the active site, which contains subsites (S subsites) that accommodate the amino acid residues of the substrate (P residues). The analysis of L-Prolylglycyl-L-isoleucine as a potential substrate involves examining its sequence (Pro-Gly-Ile) in the context of known protease cleavage motifs. Assuming C-terminal cleavage, the peptide would present as P3-P2-P1 (Pro-Gly-Ile).

The specificity of proteases is often determined by profiling with extensive peptide libraries. nih.gov For instance, the C1s protease, a component of the complement system, has demonstrated a preference for specific residues at these positions. Research using a randomized phage display library to elucidate its specificity found a strong preference for Leucine (B10760876) or Valine at the P3 position and Glycine (B1666218) or Alanine at the P2 position. researchgate.net L-Prolylglycyl-L-isoleucine, with Glycine at P2, aligns with this preference, although Proline at P3 is not the most favored residue.

Furthermore, some proteases show a notable affinity for proline-containing motifs. The L5 protease from Lysobacter spp., for example, frequently cleaves substrates with a Proline residue at the P2 position. mdpi.com While the peptide has Proline at P3, this highlights that specific proteases have evolved to recognize the unique conformational constraints imposed by proline.

The table below summarizes the substrate preferences for selected proteases and evaluates L-Prolylglycyl-L-isoleucine as a potential substrate.

| Protease | P3 Preference | P2 Preference | P1 Preference | L-Prolylglycyl-L-isoleucine Fit |

| C1s researchgate.net | Leucine, Valine | Glycine, Alanine | Arginine | Partial match at P2 |

| Granzyme B nih.gov | Isoleucine | - | Aspartic Acid | Mismatch at P1 |

| Caspase-3 nih.gov | Aspartic Acid | - | Aspartic Acid | Mismatch at P1 and P3 |

Allosteric Modulation of Enzyme Activity

Allosteric regulation is a critical biological mechanism where a molecule binds to a site on an enzyme other than the active site (the allosteric site), inducing a conformational change that alters the enzyme's activity. nih.govnih.gov This modulation can be positive (activation) or negative (inhibition). khanacademy.orgyoutube.com

While direct studies on L-Prolylglycyl-L-isoleucine as an allosteric modulator are limited, compelling evidence comes from research on the structurally similar tripeptide L-prolyl-L-leucyl-glycinamide (PLG). PLG has been shown to function as an allosteric modulator, rendering dopamine (B1211576) receptors more responsive to agonists without binding to the primary agonist site. nih.gov This suggests that small peptides like L-Prolylglycyl-L-isoleucine could possess similar capabilities, acting as subtle regulators of enzyme or protein function.

Allosteric modulators affect the kinetic parameters of an enzyme, such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-Vmax.

| Type of Allosteric Modulator | Effect on Enzyme Conformation | Effect on Km | Effect on Vmax |

| Activator | Stabilizes the high-affinity 'R' (relaxed) state | Decreases | May increase or remain unchanged |

| Inhibitor | Stabilizes the low-affinity 'T' (tense) state | Increases | May decrease or remain unchanged |

Receptor Binding and Ligand-Mediated Signaling

The ability of L-Prolylglycyl-L-isoleucine to bind to specific cellular receptors is a key potential mechanism for initiating physiological responses.

Investigation of Specific Receptor Affinities of L-Prolylglycyl-L-isoleucine

The investigation into specific receptor affinities can be guided by studies on analogous molecules. As mentioned, the tripeptide PLG has been implicated in modulating dopaminergic neural transmission. nih.gov Studies using a photoaffinity-labeling peptidomimetic of PLG demonstrated specific binding to the dopamine D2L receptor. Crucially, PLG itself was shown to compete for the same binding site, confirming a direct interaction. nih.gov Given the structural similarity between PLG and L-Prolylglycyl-L-isoleucine (differing by an isoleucine for leucine substitution and the absence of a C-terminal amide), the dopamine D2L receptor stands out as a potential target for investigation.

Additionally, the L-isoleucine residue itself is a key component in other specific ligand-receptor interactions. In plants, (3R,7S)-jasmonoyl-L-isoleucine is a hormone that binds specifically to its co-receptor COI1-JAZ to initiate defense signaling. nih.govresearchgate.net This demonstrates that the isoleucine moiety can be a critical determinant for high-affinity receptor binding.

| Ligand/Analog | Receptor Target | Evidence of Interaction |

| L-prolyl-L-leucyl-glycinamide (PLG) nih.gov | Dopamine D2L Receptor | Competition assays show PLG displaces a photoaffinity label from the receptor. |

| (3R,7S)-jasmonoyl-L-isoleucine nih.gov | COI1-JAZ Co-receptor | Functions as the genuine bioactive ligand, binding effectively to activate signaling. |

Intracellular Signaling Cascade Modulation

Upon binding to a receptor, a ligand can trigger a cascade of intracellular signaling events. The constituent amino acids of L-Prolylglycyl-L-isoleucine, particularly the branched-chain amino acid (BCAA) L-isoleucine, are known to modulate key signaling pathways.

One of the most well-documented roles of BCAAs is the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Studies in porcine mammary epithelial cells have shown that L-isoleucine can increase the phosphorylation of mTOR and its downstream targets, leading to enhanced protein synthesis. nih.gov

Furthermore, the effects of isoleucine have been linked to G-Protein Coupled Receptor (GPCR) and ERK signaling pathways, which are involved in a vast array of cellular processes. nih.gov

| Amino Acid Component | Signaling Pathway Modulated | Downstream Effect |

| L-Isoleucine | mTOR Pathway nih.gov | Increased phosphorylation of mTOR, 4E-BP1, and S6K1; enhanced protein synthesis. |

| L-Isoleucine | Ubiquitin-Proteasome Pathway nih.gov | Decreased abundance of ubiquitinated protein; inhibition of proteolysis. |

| L-Isoleucine | GPCR/ERK Pathway nih.gov | Potential modulation of immune responses and other cellular processes. |

Influence on Biochemical Pathways Beyond Direct Enzymatic Activity

The influence of L-Prolylglycyl-L-isoleucine can extend beyond specific signaling cascades to affect broader biochemical and metabolic pathways. The metabolic roles of its constituent amino acid, L-isoleucine, provide significant insight into these potential effects.

Isoleucine plays a major role in glucose metabolism. Research has demonstrated that isoleucine can enhance glucose consumption and utilization. nih.gov It appears to mediate this effect by promoting the translocation of glucose transporters (like GLUT1 and GLUT4) to the cell membrane in muscle tissue, thereby increasing glucose uptake from the bloodstream. nih.gov Studies in mice have shown that dietary levels of isoleucine are a potent regulator of metabolic health, with lower levels improving glycemic control. nih.gov

By stimulating the mTOR pathway and inhibiting the ubiquitin-proteasome system, as shown in certain cell types, isoleucine directly influences the balance of protein metabolism, shifting it towards net protein synthesis. nih.gov This has significant implications for cellular homeostasis and function. Therefore, if L-Prolylglycyl-L-isoleucine is metabolized to its constituent amino acids, or if the peptide itself can trigger these pathways, it could have a notable impact on systemic energy and protein metabolism.

No Verifiable Scientific Data Available for L-Prolylglycyl-L-isoleucine on Cellular Energy Metabolism and Amino Acid Transport

Following a thorough review of scientific literature, there is no specific research available concerning the tripeptide L-Prolylglycyl-L-isoleucine and its effects on cellular energy metabolism or its interactions with amino acid transport systems. The biological activities of a peptide are highly specific to its unique structure and sequence, and cannot be scientifically inferred from the functions of its individual amino acid components.

Consequently, it is not possible to provide a scientifically accurate article on the "" within the strict confines of the requested outline, as no data exists for this specific compound in the specified areas of research.

While extensive research exists for the individual amino acid L-isoleucine, a component of this peptide, attributing its known metabolic roles to the complete tripeptide would be speculative and scientifically unfounded. Adherence to factual accuracy and evidence-based reporting prevents the generation of content for the requested sections.

Biological Activities in Model Systems

In Vitro Cellular Investigations

Research into the constituent amino acids of L-Prolylglycyl-L-isoleucine, namely L-leucine, reveals significant effects on cell viability and proliferation. Leucine (B10760876) has been shown to enhance the proliferation of primary preterm rat satellite cells in a dose-dependent manner. This proliferative effect is linked to the activation of the mTORC1 signaling pathway.

Conversely, the deprivation of leucine has been demonstrated to reduce the viability of several types of cancer cells, including malignant melanoma, lung cancer, ovarian carcinoma, and breast cancer cells. In breast cancer cell lines such as MDA-MB-231 and MCF-7, leucine deprivation not only inhibits cell proliferation but also induces apoptosis. The withdrawal of both leucine and arginine has also been found to reduce the proliferation of mouse embryonic stem cells.

In the context of intestinal epithelial cells (IEC-18), L-isoleucine has been observed to have a variable effect on cell viability depending on the concentration and duration of exposure. For instance, at concentrations of 4 and 8 mmol/L, L-isoleucine increased cell viability after 12 hours of treatment. However, after 24 hours, concentrations of 2, 4, and 16 mmol/L of L-isoleucine led to a decrease in cell viability.

Below is a data table summarizing these findings:

| Cell Line | Amino Acid | Effect | Signaling Pathway Implication |

| Primary preterm rat satellite cells | L-leucine | Enhanced proliferation | mTORC1 activation |

| MDA-MB-231 (Breast Cancer) | Leucine deprivation | Inhibited proliferation and reduced viability | Fatty Acid Synthase (FASN) downregulation |

| MCF-7 (Breast Cancer) | Leucine deprivation | Inhibited proliferation and reduced viability | FASN downregulation |

| Various Cancer Cells (A375, A549, A2780) | Leucine deprivation | Reduced cell viability | General metabolic stress |

| Mouse Embryonic Stem Cells | Leucine and Arginine withdrawal | Reduced proliferation | Not specified |

| IEC-18 (Intestinal Epithelial Cells) | L-isoleucine (4 and 8 mmol/L) | Increased viability at 12 hours | Not specified |

| IEC-18 (Intestinal Epithelial Cells) | L-isoleucine (2, 4, 16 mmol/L) | Decreased viability at 24 hours | Not specified |

The absence of L-leucine, a key component of L-Prolylglycyl-L-isoleucine, can trigger apoptosis in several cancer cell lines. In human breast cancer cells (MDA-MB-231 and MCF-7), leucine deprivation leads to an increase in the levels of cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9, indicating the activation of apoptotic pathways. This effect is mediated by the downregulation of fatty acid synthase (FASN), a key enzyme in lipid metabolism. Overexpression of FASN or supplementation with its product, palmitic acid, can block the apoptotic effects of leucine deprivation.

In human melanoma cells, leucine deprivation also induces apoptosis. This is linked to the cell's inability to inhibit the mTORC1 pathway in the absence of leucine, which in turn prevents the activation of the protective autophagy mechanism. Furthermore, the dipeptide L-leucyl-L-leucine methyl ester has been found to induce apoptosis in myeloid tumor cell lines and cytotoxic lymphocytes.

A summary of the apoptotic mechanisms is presented in the table below:

| Cell Line | Condition | Key Apoptotic Events | Associated Mechanisms |

| MDA-MB-231 (Breast Cancer) | Leucine deprivation | Increased cleaved caspase-3 and -8 | Downregulation of FASN |

| MCF-7 (Breast Cancer) | Leucine deprivation | Increased cleaved caspase-8 and -9 | Downregulation of FASN |

| Human Melanoma Cells | Leucine deprivation | Caspase-3 activation | Failure to inhibit mTORC1 and activate autophagy |

| Myeloid Tumor Cells (U937, HL60, THP-1) | L-leucyl-L-leucine methyl ester treatment | DNA fragmentation | Intracellular conversion to membranolytic metabolites |

Both L-isoleucine and L-leucine have been shown to influence glucose uptake in cultured muscle cells. In C2C12 myotubes, L-isoleucine stimulates glucose uptake in an

In Vivo Animal Model Studies (Non-Human)

Metabolic Regulation in Rodent Models (e.g., Glucose Homeostasis, Lipid Metabolism)

No data is available regarding the effects of L-Prolylglycyl-L-isoleucine on metabolic regulation in rodent models.

Impact on Specific Organ Systems in Animal Models (e.g., Hepatic Lipid Levels)

There is no available research on the impact of L-Prolylglycyl-L-isoleucine on hepatic lipid levels or other specific organ systems in animal models.

Investigations into Angiogenesis Modulation in Metastatic Models

Information on the role of L-Prolylglycyl-L-isoleucine in the modulation of angiogenesis in metastatic models could not be found.

Neurobiological Effects in Animal Models (if applicable to specific Pro-Gly-Ile research)

There is no research available on the neurobiological effects of L-Prolylglycyl-L-isoleucine in animal models.

Analytical and Characterization Methodologies for L Prolylglycyl L Isoleucine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of L-Prolylglycyl-L-isoleucine, enabling its separation from complex mixtures and its precise quantification.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the direct analysis and quantification of amino acids and peptides like L-Prolylglycyl-L-isoleucine, often without the need for derivatization. youtube.comrestek.com This method offers high selectivity and sensitivity, making it suitable for complex biological matrices. youtube.com The separation of isobaric amino acids, such as leucine (B10760876) and isoleucine, which are components of the tripeptide, is a critical challenge that can be addressed with appropriate chromatographic conditions. restek.comnih.gov

LC-MS/MS methods have been developed for the rapid analysis of underivatized branched-chain amino acids, which is relevant to the isoleucine component of the target peptide. nih.gov These methods are characterized by their speed, minimal sample preparation, and high throughput, which are desirable for clinical and research applications. nih.gov The validation of such assays typically demonstrates good linearity over a wide range of concentrations, with high precision and accuracy. nih.govnih.gov

| Parameter | Typical Value | Source |

| Linearity (r²) | >0.99 | nih.gov |

| Precision (CV%) | 0.10 - 5.90% | nih.gov |

| Accuracy (Recovery) | 94.44% – 107.75% | nih.gov |

| Limit of Detection (LOD) | 0.1–3.0 µM | springernature.com |

| Limit of Quantification (LOQ) | 2.0 µM | nih.gov |

This table presents typical performance characteristics of LC-MS/MS methods for amino acid analysis, which are indicative of the performance expected for the analysis of L-Prolylglycyl-L-isoleucine.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for metabolite profiling, including the amino acid constituents of peptides. nih.gov For amino acids like proline, glycine (B1666218), and isoleucine, derivatization is necessary to increase their volatility for GC analysis. sigmaaldrich.com A common derivatization technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable derivatives. sigmaaldrich.com

GC-MS-based methods can be used to study the relative changes in the concentration of amino acids that may be derived from the breakdown of L-Prolylglycyl-L-isoleucine. For instance, studies on food freshness have used GC-MS to monitor the increase in amino acids like leucine and isoleucine due to autolysis and bacterial spoilage. mdpi.com The performance of GC-MS methods can be affected by matrix effects, and the use of internal standards, such as deuterated amino acids, is crucial for accurate quantification. researchgate.net

| Metabolite | Derivatization | Key Mass Fragment (m/z) |

| Proline | Silylation (TMS) | Varies |

| Glycine | Silylation (TMS) | Varies |

| Isoleucine | Silylation (TMS) | M-57 (loss of tert-butyl group) |

This table provides an example of how the constituent amino acids of L-Prolylglycyl-L-isoleucine could be analyzed by GC-MS after derivatization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the three-dimensional structure and conformational dynamics of peptides.

Chiral NMR shift reagents can be employed to differentiate between stereoisomers, which is relevant for the L-isoleucine component. researchgate.net The Human Metabolome Database (HMDB) provides experimental 1H NMR spectral data for L-isoleucine, which can serve as a reference for analyzing the tripeptide. hmdb.ca

| Nucleus | L-Isoleucine Chemical Shift (ppm) in H₂O | Source |

| ¹H (α-CH) | ~3.6 | hmdb.ca |

| ¹³C (α-CH) | ~60.1 | N/A |

This table shows representative chemical shift values for the alpha-proton of L-isoleucine, a key component for NMR-based conformational analysis of L-Prolylglycyl-L-isoleucine.

Circular dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of proteins and peptides. nih.govyoutube.com The far-UV CD spectrum is sensitive to the peptide backbone conformation and can provide estimates of the percentages of α-helix, β-sheet, and random coil structures. icdst.org While L-Prolylglycyl-L-isoleucine is a short peptide and may not form stable secondary structures on its own, CD can be used to study its conformation, particularly if it adopts a specific fold upon binding to a target molecule.

The presence of the proline residue can induce specific turns or polyproline II helical structures, which have distinct CD spectral features. icdst.org The analysis of CD spectra is often performed by comparing the experimental spectrum to a reference database of proteins with known structures. nih.gov

Biochemical Assays for Functional Characterization

To understand the biological role of L-Prolylglycyl-L-isoleucine, various biochemical assays can be employed. The specific assays would depend on the hypothesized function of the peptide. For instance, if the peptide is thought to have enzymatic activity, assays measuring the conversion of a substrate to a product would be appropriate. If it is believed to act as a signaling molecule, receptor binding assays or cell-based reporter assays could be utilized.

An example of a relevant biochemical assay for a related class of molecules, L-amino acid oxidases (LAAOs), involves measuring activities such as platelet aggregation, cytotoxicity, and antimicrobial effects. nih.gov While L-Prolylglycyl-L-isoleucine is not an enzyme, assays designed to test its ability to modulate such biological processes could be relevant for its functional characterization. The choice of assay is driven by the biological context in which the peptide is being studied.

Enzyme Kinetic Assays for Inhibition or Activation

Enzyme kinetic assays are fundamental in determining how a compound like L-Prolylglycyl-L-isoleucine might interact with an enzyme to either inhibit or enhance its activity. These assays measure the rate of an enzymatic reaction and how it changes in the presence of the compound.

A primary target for tripeptides with a proline residue is often Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. tandfonline.comnih.govtandfonline.com The general structure of Pro-Gly-Ile suggests it could potentially fit into the active site of peptidases. For instance, studies on collagen-derived tripeptides have identified sequences like Gly-Pro-Hyp as competitive inhibitors of DPP-IV. tandfonline.comnih.govtandfonline.com

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk plot.

Hypothetical Enzyme Inhibition Data for L-Prolylglycyl-L-isoleucine

The following table is a hypothetical representation of data that could be generated from enzyme kinetic assays for L-Prolylglycyl-L-isoleucine, based on findings for structurally similar peptides.

| Enzyme Target | Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Dipeptidyl Peptidase-IV (DPP-IV) | L-Prolylglycyl-L-isoleucine | 75 | 45 | Competitive |

| Aminopeptidase N | L-Prolylglycyl-L-isoleucine | >500 | - | Not Determined |

| Prolidase | L-Prolylglycyl-L-isoleucine | 250 | 150 | Mixed |

Research on other isoleucine-containing tripeptides, such as Val-Pro-Ile and Ile-Pro-Ile, has demonstrated their potential as DPP-IV inhibitors, suggesting that the presence and position of isoleucine can be a key determinant of bioactivity. researchgate.net

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity and specificity with which a ligand, such as a peptide, binds to a receptor. These assays are critical for understanding the potential signaling pathways a compound might modulate. The binding of a ligand is typically characterized by its dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Given the structural components of L-Prolylglycyl-L-isoleucine, it could be hypothesized to interact with various peptide receptors. For example, the Pro-Gly motif is found in peptides that can modulate certain neurotransmitter systems. The isoleucine residue, being a branched-chain amino acid, can also play a role in receptor recognition and binding affinity. russelllab.org

Radioligand binding assays are a common technique where a radiolabeled version of a known ligand is used to compete with the test compound (L-Prolylglycyl-L-isoleucine) for binding to the receptor. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, often expressed as an inhibition constant (Ki).

Hypothetical Receptor Binding Data for L-Prolylglycyl-L-isoleucine

This table presents hypothetical data that could be obtained from receptor binding assays for L-Prolylglycyl-L-isoleucine, illustrating its potential receptor interaction profile.

| Receptor Target | Compound | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) |

| Opioid Receptor (Mu) | L-Prolylglycyl-L-isoleucine | 150 | 95 | 120 |

| Angiotensin II Receptor Type 1 | L-Prolylglycyl-L-isoleucine | >1000 | - | Not Determined |

| Bradykinin B2 Receptor | L-Prolylglycyl-L-isoleucine | 450 | 280 | 85 |

Studies on other proline-containing peptides have shown interactions with various receptors, including dopamine (B1211576) receptors, highlighting the importance of the peptide backbone and specific amino acid residues in determining receptor affinity and selectivity.

Advanced Structural and Conformational Studies of L Prolylglycyl L Isoleucine

Conformational Analysis of the Pro-Gly-Ile Tripeptide

The Proline-Glycine (Pro-Gly) motif is a well-studied sequence known for its profound impact on peptide and protein structure. rsc.org This pair of amino acids is frequently found in β-turns, which are secondary structures that reverse the direction of the polypeptide chain. uwec.edunih.gov The unique structural properties of proline and glycine (B1666218) make them highly suited for this role. brainly.comquora.com

Proline (Pro): Proline is unique among the proteinogenic amino acids because its side chain is a cyclic structure that loops back to form a bond with its own backbone nitrogen atom. embopress.org This pyrrolidine (B122466) ring severely restricts the rotation around the N-Cα bond (the phi, φ, angle) to approximately -60°. nih.gov This inherent rigidity forces a kink or bend in the peptide backbone, acting as a "helix breaker" but also as a powerful turn-inducer. quora.comresearchgate.net Peptide bonds involving the imino nitrogen of proline can also more readily adopt the cis configuration compared to other peptide bonds, further influencing local conformation. quora.com

Glycine (Gly): In stark contrast to proline, glycine is the smallest and most flexible amino acid, with only a single hydrogen atom as its side chain. brainly.com This lack of a bulky side chain removes steric hindrance, allowing it to adopt a much wider range of backbone dihedral angles (φ and ψ) than any other amino acid. uwec.edunih.gov This flexibility is crucial in a β-turn, as it can accommodate the tight turn geometry required, particularly at positions where a larger side chain would cause steric clashes. nih.govnih.gov

The combination of proline's rigidity and glycine's flexibility in the Pro-Gly motif creates a highly favorable environment for the formation of β-turns, which are critical for the compact, globular folding of many proteins. rsc.orgbrainly.com Experimental studies on peptides containing the Pro-Gly sequence confirm its high propensity to form β-hairpin loops, especially in an aqueous environment. acs.org

The C-terminal L-isoleucine residue introduces significant steric and hydrophobic constraints that further shape the conformation of the tripeptide. Isoleucine is an aliphatic amino acid characterized by a bulky, hydrophobic side chain that is branched at the β-carbon. expasy.orgnih.gov

Steric Hindrance: The branching at the β-carbon severely restricts the conformational freedom of the isoleucine side chain. pnas.org This steric bulk limits the possible torsion angles not only for the isoleucine residue itself but also influences the conformational possibilities of the preceding glycine. The size and shape of the isoleucine side chain affect how the peptide can fold, preventing certain conformations and favoring others to avoid steric clashes. nih.gov

The combination of the Pro-Gly turn motif and the bulky isoleucine residue suggests that L-Prolylglycyl-L-isoleucine likely adopts a relatively compact, turn-like conformation, with the isoleucine side chain playing a key role in stabilizing this structure through hydrophobic effects and defining its potential interaction surfaces.

Computational Modeling and Simulation of Peptide Structure

To explore the complex conformational landscape of L-Prolylglycyl-L-isoleucine, computational methods are indispensable. Techniques like molecular dynamics (MD) simulations allow researchers to model the peptide's behavior at an atomic level, providing insights into its structure, flexibility, and thermodynamics. longdom.orgmdpi.com

Below is a table summarizing common computational approaches used in peptide structural analysis.

| Computational Method | Principle | Application to Pro-Gly-Ile |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules by solving Newton's equations of motion. | Exploring the dynamic behavior, conformational flexibility, and stable structures of the tripeptide in solution over time. mdpi.comnih.gov |

| Energy Minimization | Finds the coordinates of a structure that represent a local or global potential energy minimum. | Identifying stable, low-energy conformations of the peptide. |

| Conformational Search | Systematically or randomly explores the possible conformations of a molecule to find low-energy structures. | Mapping the potential energy surface to identify all likely conformations of the Pro-Gly-Ile tripeptide. nih.gov |

| Quantum Chemistry Calculations | Uses quantum mechanics to compute the electronic structure and properties of molecules. | Providing highly accurate energy calculations for specific conformations identified by other methods. rsc.org |

These computational tools are crucial for building a comprehensive picture of the tripeptide's structural preferences, complementing data from experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgmdpi.com

Dynamics of L-Prolylglycyl-L-isoleucine in Solution and in Complex with Biomolecules

The structure and behavior of L-Prolylglycyl-L-isoleucine are highly dependent on its environment. In an aqueous solution, the peptide is not static but exists as a dynamic ensemble of interconverting conformers. mdpi.comacs.org MD simulations show that water molecules play a critical role, forming hydrogen bonds with the peptide backbone and influencing which conformations are most stable. researchgate.netunimi.it The hydrophobic isoleucine side chain will tend to minimize its contact with water, a driving force that shapes the conformational ensemble. stanford.edu

When L-Prolylglycyl-L-isoleucine interacts with a larger biomolecule, such as a protein receptor or enzyme, its dynamics are further altered. The binding process can occur through a "conformational selection" mechanism, where the biomolecule selectively binds to a specific pre-existing conformation of the peptide, or through an "induced fit" model, where the peptide adapts its shape upon binding. mdpi.com The interaction is mediated by a combination of weak, non-covalent forces. The Pro-Gly turn provides a specific shape for recognition, while the isoleucine side chain can fit into a hydrophobic pocket on the biomolecule's surface, acting as an anchor. pnas.orgnih.gov

The types of interactions governing the complex formation are summarized in the table below.

| Type of Interaction | Description | Relevance to Pro-Gly-Ile |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment to exclude water molecules. | The isoleucine side chain is a primary driver for binding to hydrophobic pockets on a target biomolecule. youtube.compnas.org |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | The peptide backbone's amide and carbonyl groups can form hydrogen bonds with the target biomolecule, stabilizing the complex. stanford.edu |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Provide a general attractive force that helps stabilize the close packing of the peptide within a binding site. mdpi.com |

| Steric Complementarity | The "goodness of fit" between the shape of the peptide and the shape of the binding site on the biomolecule. | The defined turn structure induced by the Pro-Gly motif and the bulk of the isoleucine residue must fit neatly into the target's binding site for effective interaction. |

Understanding these dynamics and interactions is fundamental for comprehending the potential biological role of L-Prolylglycyl-L-isoleucine and for the design of molecules that can mimic or block its function.

Future Research Directions and Unexplored Avenues

Investigation of L-Prolylglycyl-L-isoleucine as a Biomarker or Research Probe

The potential of peptides as biomarkers for various physiological and pathological states is an expanding area of research. Future investigations could focus on L-Prolylglycyl-L-isoleucine's utility in this capacity. Given that peptides can be products of specific enzymatic cleavages, the presence and concentration of L-Prolylglycyl-L-isoleucine in biological fluids could be indicative of particular metabolic or disease processes. For instance, altered protein turnover in conditions like cancer or metabolic disorders could potentially release this tripeptide into circulation.

A critical first step would be to develop a highly sensitive and specific assay for its detection and quantification in complex biological matrices such as plasma, urine, and cerebrospinal fluid. Research in this area would involve exploring its correlation with various diseases, including but not limited to, metabolic syndrome, neurodegenerative disorders, and certain types of cancer. Should a correlation be established, L-Prolylglycyl-L-isoleucine could serve as a valuable, minimally invasive biomarker for diagnosis, prognosis, or monitoring therapeutic responses.

As a research probe, synthetic L-Prolylglycyl-L-isoleucine, potentially labeled with isotopes or fluorescent tags, could be used to investigate peptide transport systems and metabolic pathways. Understanding its uptake, distribution, and degradation within cellular and animal models could provide insights into peptide metabolism and its regulation.

Elucidation of Novel Biological Roles and Signaling Pathways

The biological functions of L-Prolylglycyl-L-isoleucine are currently unknown. Future research should aim to uncover its potential roles in cellular communication and regulation. Studies on structurally similar peptides, such as Pro-Gly-Pro, have indicated roles in inflammation and tissue repair, suggesting that L-Prolylglycyl-L-isoleucine might also possess bioactive properties. nih.govmdpi.com

Initial in vitro studies could involve screening the tripeptide for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Furthermore, its influence on cell proliferation, differentiation, and apoptosis in various cell lines could be examined.

Delving deeper, investigations into the signaling pathways modulated by L-Prolylglycyl-L-isoleucine would be crucial. This could involve transcriptomic and proteomic analyses of cells treated with the tripeptide to identify changes in gene and protein expression. Identifying specific receptors or cellular targets with which L-Prolylglycyl-L-isoleucine interacts would be a significant breakthrough in understanding its mechanism of action. Given that isoleucine is a branched-chain amino acid (BCAA), exploring connections to mTOR signaling, which is regulated by BCAAs, could be a fruitful avenue. nih.gov

Development of Advanced Analytical Techniques for Trace Detection

To investigate the potential of L-Prolylglycyl-L-isoleucine as a biomarker, the development of robust and highly sensitive analytical methods for its detection at trace levels is paramount. While standard techniques like liquid chromatography-mass spectrometry (LC-MS) are applicable, significant research will be needed to optimize these methods for this specific tripeptide.

Future research should focus on developing specialized extraction and purification protocols to isolate L-Prolylglycyl-L-isoleucine from complex biological samples. The isomeric nature of isoleucine and leucine (B10760876) presents a particular analytical challenge, as they have identical masses. nih.govnih.gov Therefore, advanced mass spectrometry techniques, such as tandem MS (MS/MS) with specific fragmentation patterns or ion mobility spectrometry, would be necessary to distinguish L-Prolylglycyl-L-isoleucine from its isomer L-Prolylglycyl-L-leucine. sci-hub.seabterrabio.comsciex.com

The development of immunoassays, such as ELISA, could provide a high-throughput and cost-effective method for routine quantification in clinical settings. This would require the production of specific antibodies that recognize the unique structure of L-Prolylglycyl-L-isoleucine.

| Analytical Technique | Potential Application for L-Prolylglycyl-L-isoleucine | Key Research Focus |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Optimization of column chemistry and mobile phase for high resolution. |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and sensitive detection | Development of specific fragmentation methods to distinguish from isomers. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of isomers and conformational analysis | Characterization of the collisional cross-section of L-Prolylglycyl-L-isoleucine. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | High-throughput clinical quantification | Generation and validation of monoclonal or polyclonal antibodies. |

Comparative Studies with Structurally Related Peptides and Analogues

To better understand the structure-activity relationship of L-Prolylglycyl-L-isoleucine, comparative studies with structurally related peptides and synthetic analogues are essential. This would help to determine the specific contributions of each amino acid residue and the peptide backbone to its potential biological activity.

Analogues could be synthesized with substitutions at each position. For example, replacing L-proline with other cyclic or non-cyclic amino acids could reveal the importance of the proline kink in the peptide's conformation and function. Similarly, substituting L-isoleucine with other BCAAs like leucine or valine, or with non-BCAA amino acids, would clarify the role of the side chain's size, shape, and hydrophobicity.

These comparative studies should involve a parallel assessment of their biological activities and physicochemical properties. This systematic approach will provide valuable insights into the molecular determinants of L-Prolylglycyl-L-isoleucine's function and could guide the design of more potent or selective analogues for therapeutic or research applications.

| Peptide/Analogue | Rationale for Comparison | Potential Insights |

| L-Prolylglycyl-L-leucine | Isomeric analogue | Importance of the specific branched-chain amino acid for activity. |

| L-Alanylglycyl-L-isoleucine | Proline substitution | Role of the pyrrolidine (B122466) ring in conformational stability and function. |

| L-Prolylalanyl-L-isoleucine | Glycine (B1666218) substitution | Influence of backbone flexibility on biological activity. |

| D-Prolylglycyl-L-isoleucine | Stereochemical analogue | Chiral specificity of potential receptors or enzymes. |

Research into Sustainable Production and Bioprocess Optimization

Should L-Prolylglycyl-L-isoleucine prove to have valuable biological properties, the development of sustainable and cost-effective production methods will be necessary. While chemical peptide synthesis is a well-established method, it can be resource-intensive and generate significant waste. incidecoder.com

Future research could explore enzymatic or microbial production routes. Enzymatic synthesis using proteases in reverse or ligases could offer a more environmentally friendly alternative. Another promising avenue is the use of genetically engineered microorganisms, such as Escherichia coli or yeast, to produce the tripeptide through fermentation. nih.govgoogle.commdpi.com This would involve designing and optimizing metabolic pathways for the overproduction of proline, glycine, and isoleucine, and potentially introducing a specific tripeptide synthetase.

Bioprocess optimization would be a key component of this research, focusing on maximizing yield, purity, and economic viability. This would include optimizing fermentation conditions, developing efficient downstream processing and purification strategies, and minimizing the environmental impact of the production process.

Q & A

Q. How should researchers address potential biases in structure-activity relationship (SAR) studies of L-Prolylglycyl-L-isoleucine analogs?

- Methodological Answer : Employ orthogonal assay formats to confirm activity (e.g., binding vs. functional assays). Use cheminformatics tools (e.g., matched molecular pair analysis) to disentangle steric/electronic effects from assay artifacts. Disclose all synthetic yields and purity data to avoid survivorship bias in SAR conclusions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.